"Ethyl (4-bromo-2-cyanophenyl)carbamate" chemical properties
"Ethyl (4-bromo-2-cyanophenyl)carbamate" chemical properties
Executive Summary
Ethyl (4-bromo-2-cyanophenyl)carbamate (CAS: 220269-80-7 ) is a specialized bifunctional intermediate used primarily in the synthesis of nitrogen-containing heterocycles for medicinal chemistry.[1] Structurally, it features a phenyl core decorated with an ortho-cyano group (a latent electrophile for cyclization), a para-bromo substituent (a handle for cross-coupling), and an ethyl carbamate moiety (a masked isocyanate/amine).
This guide details the physicochemical profile, synthetic pathways, and downstream utility of this compound, specifically focusing on its role as a precursor for quinazoline-2,4-dione scaffolds found in kinase inhibitors and androgen receptor antagonists.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | Ethyl N-(4-bromo-2-cyanophenyl)carbamate | |
| CAS Number | 220269-80-7 | Verified Identifier |
| Molecular Formula | C₁₀H₉BrN₂O₂ | |
| Molecular Weight | 269.09 g/mol | |
| Physical State | Solid (Crystalline powder) | Typical for aryl carbamates |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic |
| Melting Point | 128–132 °C (Predicted) | Experimental data varies by purity |
Synthetic Protocol
The synthesis of Ethyl (4-bromo-2-cyanophenyl)carbamate is typically achieved via the Schotten-Baumann reaction or anhydrous acylation of the corresponding aniline. The carbamate functionality serves as a protective group that stabilizes the molecule compared to its isocyanate counterpart.
Core Reaction
Starting Material: 2-Amino-5-bromobenzonitrile (Commonly referred to as 4-bromo-2-cyanoaniline).
Reagent: Ethyl Chloroformate.[2]
Base: Pyridine or Potassium Carbonate (
Step-by-Step Methodology
Note: This protocol is designed for a 10 mmol scale.
-
Preparation: Dissolve 2-amino-5-bromobenzonitrile (1.97 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) or Tetrahydrofuran (THF) under an inert atmosphere (
). -
Base Addition: Add Pyridine (1.2 mL, 15 mmol) effectively acting as both base and acylation catalyst. Cool the mixture to 0°C.
-
Acylation: Dropwise add Ethyl Chloroformate (1.05 mL, 11 mmol). The reaction is exothermic; maintain temperature <5°C during addition to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline.
-
Workup:
-
Quench with 1M HCl (to remove excess pyridine).
-
Extract with DCM.
-
Wash organic layer with saturated
and Brine. -
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Synthetic Workflow Diagram
Caption: Synthesis of Ethyl (4-bromo-2-cyanophenyl)carbamate via nucleophilic acyl substitution.
Reactivity & Transformations[3]
This compound is a "lynchpin" intermediate because it possesses three distinct reactive sites:
-
Carbamate (C-1): Acts as a masked isocyanate. Under basic conditions, it can cyclize with the ortho-nitrile.
-
Nitrile (C-2): Electrophilic trap for cyclization.
-
Bromide (C-4): Handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
A. Quinazoline Formation (Cyclization)
The most critical application of this scaffold is the synthesis of Quinazoline-2,4-diones .
-
Mechanism: Treatment with strong base (e.g., Sodium Methoxide in Methanol or NaOH) induces deprotonation of the carbamate nitrogen. The resulting anion attacks the adjacent nitrile carbon, forming an imino-intermediate that hydrolyzes to the dione.
-
Utility: This route avoids the use of phosgene or dangerous isocyanates.
B. Cross-Coupling (Functionalization)
The aryl bromide remains intact during carbamate formation, allowing for late-stage diversification.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.
-
Buchwald-Hartwig: Amination to introduce solubilizing amine groups.
Reactivity Logic Diagram
Caption: Divergent synthetic pathways: Cyclization to heterocycles vs. orthogonal cross-coupling.
Applications in Drug Discovery
Kinase Inhibitors
The quinazoline core derived from this carbamate is ubiquitous in EGFR inhibitors (e.g., Gefitinib analogs). The 6-bromo position (derived from the 4-bromo starting material) is often the site for solubilizing chains (e.g., morpholine or piperazine tails) essential for ADME properties.
Androgen Receptor (AR) Antagonists
The 4-bromo-2-cyanophenyl motif is structurally homologous to the "A-ring" of second-generation anti-androgens like Enzalutamide and Apalutamide .
-
Role: While these drugs typically utilize isothiocyanates, the ethyl carbamate serves as a stable, non-volatile surrogate that can be converted to the isocyanate in situ or reacted directly with amines to form ureas.
Safety & Handling (MSDS Highlights)
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Avoid contact with strong acids (risk of HCN evolution from nitrile hydrolysis).
-
The compound is stable at room temperature but should be stored under inert gas to prevent slow hydrolysis of the carbamate.
-
References
-
Vertex AI Search. (2025). Synthesis of Quinazolines from 2-aminobenzonitriles and carbamates. Retrieved from 3
-
Organic Chemistry Portal. (2025). Quinazoline Synthesis Methodologies. Retrieved from 4
-
Fluorochem. (2025). Ethyl (4-bromo-2-cyanophenyl)carbamate Product Data. Retrieved from 5
-
BLD Pharm. (2025). Catalog Entry: CAS 220269-80-7.[1] Retrieved from 6
-
Thieme Connect. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from 7
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 3. EP1887008A1 - Thienotriazolodiazepine compound and a medicinal use thereof - Google Patents [patents.google.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1260783-74-1|tert-Butyl (5-bromo-2-cyanophenyl)carbamate|BLD Pharm [bldpharm.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
